Prazosin N-beta-D-Glucuronide

Übersicht

Beschreibung

Prazosin N-beta-D-Glucuronide is a glucuronide conjugate of prazosin, a medication primarily used to treat high blood pressure, symptoms of an enlarged prostate, and post-traumatic stress disorder-related nightmares. The glucuronide conjugate is formed through the process of glucuronidation, which enhances the solubility and excretion of prazosin.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Prazosin N-beta-D-Glucuronide typically involves the enzymatic conjugation of prazosin with glucuronic acid. This reaction is catalyzed by uridine 5’-diphospho-glucuronosyltransferase (UGT) enzymes. The reaction conditions generally include an aqueous medium, a suitable buffer to maintain pH, and the presence of cofactors such as uridine diphosphate-glucuronic acid (UDPGA).

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions: Prazosin N-beta-D-Glucuronide primarily undergoes hydrolysis reactions. The glucuronide moiety can be cleaved by beta-glucuronidase enzymes, releasing the parent compound, prazosin.

Common Reagents and Conditions:

Hydrolysis: Beta-glucuronidase enzymes in an aqueous buffer.

Oxidation and Reduction: These reactions are less common for glucuronides but can occur under specific conditions.

Major Products: The major product of hydrolysis is prazosin. Other minor products may include various metabolites formed through further enzymatic reactions.

Wissenschaftliche Forschungsanwendungen

Prazosin N-beta-D-Glucuronide has several applications in scientific research:

Pharmacokinetics: Used to study the metabolism and excretion of prazosin.

Toxicology: Helps in understanding the detoxification pathways of prazosin.

Drug Development: Serves as a model compound for studying glucuronidation and its impact on drug solubility and excretion.

Biological Studies: Used in research on enzyme kinetics and the role of glucuronidation in drug metabolism.

Wirkmechanismus

The mechanism of action of Prazosin N-beta-D-Glucuronide involves its conversion back to prazosin through hydrolysis. Prazosin then exerts its effects by blocking alpha-1 adrenergic receptors, leading to vasodilation and reduced blood pressure. The glucuronide conjugate itself does not have significant pharmacological activity but facilitates the excretion of prazosin.

Vergleich Mit ähnlichen Verbindungen

PhIP-N2-beta-D-Glucuronide: A glucuronide conjugate of a heterocyclic amine, involved in detoxification.

Morphine-6-glucuronide: An active metabolite of morphine with significant pharmacological effects.

Acyl Glucuronides: Conjugates of carboxylic acids, often studied for their reactivity and potential toxicity.

Uniqueness: Prazosin N-beta-D-Glucuronide is unique due to its specific role in the metabolism and excretion of prazosin. Unlike some glucuronides that retain pharmacological activity, this compound primarily serves as a detoxification and excretion pathway.

Biologische Aktivität

Prazosin N-beta-D-glucuronide is a metabolite of prazosin, an alpha-1 adrenergic antagonist primarily used for treating hypertension and symptoms of benign prostatic hyperplasia (BPH). Understanding the biological activity of this compound is crucial, as it can influence the pharmacological effects of prazosin and its therapeutic applications. This article synthesizes available research findings, case studies, and relevant data regarding the biological activity of this compound.

1. Metabolism and Formation

Prazosin undergoes extensive metabolism in the liver, resulting in several metabolites, including this compound. The metabolic pathways involve:

- Demethylation : The primary route where prazosin is converted to 0-demethyl prazosin.

- Hydrolysis : Breakdown of the amide linkage.

- Glucuronidation : Formation of glucuronides, which includes the N-beta-D-glucuronide form .

In vitro studies using liver microsomes from rats, dogs, and humans have demonstrated that prazosin readily undergoes glucuronidation in the presence of UDP-glucuronic acid, leading to the formation of this metabolite .

2. Pharmacological Activity

The pharmacological activity of this compound is less well-characterized than that of its parent compound. However, certain studies indicate that glucuronidation may affect the bioavailability and efficacy of prazosin:

- Alpha-1 Adrenergic Receptor Antagonism : Like prazosin, its glucuronide metabolite may retain some affinity for alpha-1 adrenergic receptors; however, it is generally considered to have reduced pharmacological activity compared to prazosin itself .

- Transport Mechanisms : Prazosin has been shown to interact with P-glycoprotein (P-gp) transporters. The glucuronide metabolite's interaction with these transporters may influence its absorption and distribution within the body .

3. Case Studies and Clinical Implications

Research has highlighted several clinical implications related to the metabolism of prazosin into its glucuronide form:

- Efficacy in Hypertension : In patients treated with prazosin, the presence of its glucuronide metabolite may contribute to sustained antihypertensive effects due to prolonged receptor blockade .

- Adverse Effects : While prazosin is generally well-tolerated, its metabolites can influence side effects. For example, variations in glucuronidation rates among individuals may lead to differences in drug response and side effect profiles .

4. Comparative Data on Metabolism

The following table summarizes key metabolic pathways and pharmacokinetic properties associated with prazosin and its glucuronide metabolite:

| Parameter | Prazosin | This compound |

|---|---|---|

| Primary Metabolism Route | Demethylation | Glucuronidation |

| Half-Life | 2-3 hours | Not extensively studied |

| Bioavailability | Moderate | Likely reduced |

| Affinity for Alpha-1 Receptors | High | Reduced |

| Excretion Route | Bile and feces | Primarily via urine |

5. Future Research Directions

Further research is needed to fully elucidate the biological activity of this compound. Key areas for exploration include:

- In vivo Studies : Investigating the pharmacodynamics and pharmacokinetics of this metabolite in human subjects.

- Clinical Trials : Evaluating how variations in glucuronidation affect treatment outcomes in hypertensive patients.

- Mechanistic Studies : Understanding how this metabolite interacts with various transport proteins and receptors at a molecular level.

Eigenschaften

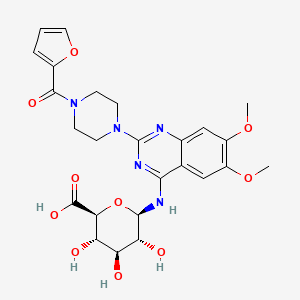

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[2-[4-(furan-2-carbonyl)piperazin-1-yl]-6,7-dimethoxyquinazolin-4-yl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N5O10/c1-37-15-10-12-13(11-16(15)38-2)26-25(30-7-5-29(6-8-30)23(34)14-4-3-9-39-14)28-21(12)27-22-19(33)17(31)18(32)20(40-22)24(35)36/h3-4,9-11,17-20,22,31-33H,5-8H2,1-2H3,(H,35,36)(H,26,27,28)/t17-,18-,19+,20-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTPKJQIIXNQGAA-SXFAUFNYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4)NC5C(C(C(C(O5)C(=O)O)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4)N[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N5O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

559.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944943-73-1 | |

| Record name | Prazosin N-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0944943731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PRAZOSIN N-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5DUS6A8SSC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.